4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromide in the presence of a base to form 4-chloro-3-ethyl-1-methylpyrazole. This intermediate is then reacted with sulfonamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide include other pyrazole derivatives such as:
- 4-Chloro-3-ethyl-1-methylpyrazole
- 4-Chloro-3-methylpyrazole
- 5-Methyl-2-ethylpyrazole .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Chloro-2-ethyl-5-methyl-pyrazole-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's chemical structure is characterized by a pyrazole ring substituted with a chloro group, an ethyl group, a methyl group, and a sulfonamide moiety. Its molecular formula is C7H10ClN3O2S, with a molecular weight of approximately 221.69 g/mol.
Property | Value |
---|---|
Molecular Formula | C7H10ClN3O2S |
Molecular Weight | 221.69 g/mol |
IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It has been found to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it exhibits significant inhibition against Trypanosoma brucei N-myristoyltransferase (TbNMT), which is crucial for the treatment of human African trypanosomiasis (HAT) .
Antiparasitic Activity
Research indicates that compounds similar to this compound show potent activity against parasitic infections. The sulfonamide group enhances its interaction with target proteins in parasites, leading to effective inhibition of their growth. In vitro studies have demonstrated that modifications to the pyrazole structure can significantly improve potency and selectivity against Trypanosoma brucei .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. A study highlighted that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa and A549 cells. For example, related compounds have shown IC50 values in the low micromolar range, indicating strong potential as anticancer agents . The mechanism involves arresting the cell cycle at the G2/M phase and promoting apoptosis through the regulation of Bcl-2 and Bax gene expressions .
Structure-Activity Relationship (SAR)
The SAR studies demonstrate that the presence of specific substituents on the pyrazole ring significantly affects biological activity. For instance:
- Chloro Group : Enhances binding affinity to target enzymes.
- Sulfonamide Moiety : Increases solubility and bioavailability.
- Methyl and Ethyl Substituents : Influence lipophilicity and metabolic stability.
Research has shown that removing or altering these groups can lead to decreased potency against target organisms or cancer cells .
Case Studies
- Inhibition of Trypanosoma brucei : A study identified this compound as a potent inhibitor of TbNMT, crucial for developing treatments for HAT. The compound demonstrated significant efficacy in preclinical models .
- Anticancer Activity : In vitro tests revealed that related pyrazole compounds exhibited cytotoxicity against various cancer cell lines with IC50 values ranging from 0.08 to 12.07 mM, suggesting potential for further development in oncology .
Properties
Molecular Formula |
C6H10ClN3O2S |
---|---|
Molecular Weight |
223.68 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-methylpyrazole-3-sulfonamide |
InChI |
InChI=1S/C6H10ClN3O2S/c1-3-10-6(13(8,11)12)5(7)4(2)9-10/h3H2,1-2H3,(H2,8,11,12) |
InChI Key |
ROVFWTBRLKWJAV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.